A Technical Guide to (S)-3-Aminobutan-1-ol Hydrochloride: Structure, Synthesis, and Application as a Chiral Building Block
A Technical Guide to (S)-3-Aminobutan-1-ol Hydrochloride: Structure, Synthesis, and Application as a Chiral Building Block
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Amino Alcohol
(S)-3-Aminobutan-1-ol hydrochloride is a bifunctional chiral building block of significant interest in the pharmaceutical industry. Possessing both a primary amine and a primary alcohol, this molecule offers versatile synthetic handles for the construction of complex molecular architectures. Its core value, however, lies in the fixed stereochemistry at the C3 position. In an era of drug development where stereochemical purity is not merely a preference but a regulatory expectation, molecules like (S)-3-aminobutan-1-ol are indispensable tools.[1] Living systems are inherently chiral, and the interaction between a drug and its biological target is highly dependent on a precise three-dimensional fit.[] Consequently, the use of enantiomerically pure starting materials is a cornerstone of modern medicinal chemistry, enabling more efficient, targeted, and safer drug design.[3][4]
This guide provides an in-depth examination of (S)-3-Aminobutan-1-ol hydrochloride, covering its chemical structure, the critical implications of its stereochemistry, representative synthetic protocols, and its application in pharmaceutical research and development.
Section 1: Chemical Identity and Physicochemical Properties
(S)-3-Aminobutan-1-ol, in its free base form, is a colorless to pale yellow liquid.[5] For improved stability and handling, it is often prepared and supplied as its hydrochloride salt. The fundamental properties of the free base are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-aminobutan-1-ol | [6][7] |
| Molecular Formula | C₄H₁₁NO | [5][6][7][8] |
| Molecular Weight | 89.14 g/mol | [5][6][8][9] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | ~168 °C | [9] |
| Density | ~0.927 g/cm³ | [7] |
| CAS Number (Free Base) | 61477-39-2 | [5][6][7][10] |
| CAS Number (HCl Salt) | 863304-89-6 | [10][11] |
Section 2: The Criticality of Stereochemistry: The (S)-Configuration
The defining feature of this molecule is the chiral center at the third carbon atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on this carbon are assigned priorities as follows: -NH₂ > -CH₂CH₂OH > -CH₃ > -H. With the lowest priority group (hydrogen) oriented away, the sequence from highest to lowest priority traces a counter-clockwise path, defining the stereocenter as (S).
This specific spatial arrangement is paramount. The U.S. FDA and other global regulatory bodies mandate that the pharmacological and toxicological profiles of individual enantiomers be thoroughly investigated.[1] This is because enantiomers of a chiral drug can exhibit dramatically different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects or toxicity.[1][3]
A compelling illustration of this principle is found in the synthesis of the antiretroviral drug Dolutegravir, a potent HIV integrase inhibitor.[12][13] The synthesis of Dolutegravir specifically requires the (R)-enantiomer of 3-aminobutan-1-ol as a key chiral intermediate.[5][12] This underscores the absolute necessity of stereochemical control; using the incorrect enantiomer would fail to produce the desired biologically active molecule. Therefore, (S)-3-aminobutan-1-ol serves as an equally vital, yet stereochemically distinct, building block for other targeted pharmaceutical agents where the (S)-configuration is required for optimal drug-receptor binding.
Section 3: Representative Synthesis Workflow
Enantiomerically pure (S)-3-aminobutan-1-ol can be prepared through various methods, including the reduction of chiral precursors or chemoenzymatic strategies.[5] A robust and common laboratory-scale method involves the catalytic hydrogenolysis of a protected amine precursor, which effectively removes a benzyl-type protecting group while leaving the rest of the molecule intact.
Caption: Workflow for the synthesis of (S)-3-aminobutan-1-ol.
Experimental Protocol: Synthesis via Catalytic Hydrogenolysis
This protocol is based on a representative procedure for the deprotection of a benzylcarbamate.[5][8]
Materials:
-
(S)-benzyl(4-hydroxybutan-2-yl)carbamate (1.0 eq.)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) (0.10 eq.)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Round bottom flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round bottom flask, dissolve (S)-benzyl(4-hydroxybutan-2-yl)carbamate in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere. Causality Note: Pd/C is the catalyst of choice for hydrogenolysis; it efficiently cleaves the C-O bond of the benzyl carbamate group in the presence of hydrogen.
-
Hydrogenation: Securely attach a hydrogen-filled balloon or connect the flask to a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature (e.g., 25 °C) for approximately 12 hours. Self-Validation Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Work-up: Upon reaction completion, carefully filter the mixture through a pad of Celite to remove the solid palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will remove the methanol solvent, yielding (S)-3-aminobutan-1-ol as a colorless oil. The reported yield for this type of procedure is typically high, often around 92%.[5][8]
Section 4: Application as a Chiral Synthon in Drug Development
(S)-3-Aminobutan-1-ol is a valuable chiral synthon, primarily utilized as an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its bifunctionality allows for selective reactions at either the amine or the alcohol group, providing synthetic flexibility.
A significant application area is in the development of novel HIV therapies.[5][8] It serves as a key starting material for preparing compounds that exhibit HIV integrase inhibitory activity. The chiral amine is often crucial for establishing a key stereocenter in the final drug molecule, which in turn is responsible for the precise orientation required for binding to the enzyme's active site.
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